1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine
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Overview
Description
1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by the presence of multiple functional groups, including piperazine, pyrazolo[3,4-D]pyrimidine, and benzyl moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine involves several steps:
Starting Materials: The synthesis begins with the preparation of the core pyrazolo[3,4-D]pyrimidine structure, which is typically synthesized through a series of condensation reactions involving appropriate precursors.
Functional Group Introduction: The introduction of the piperazine and benzyl groups is achieved through nucleophilic substitution reactions. The piperazine ring is often introduced using piperazine derivatives, while the benzyl group is introduced using benzyl halides.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product
Chemical Reactions Analysis
1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and benzyl moieties, leading to the formation of corresponding oxides and ketones.
Reduction: Reduction reactions can be employed to modify the pyrazolo[3,4-D]pyrimidine ring, resulting in the formation of reduced derivatives with altered biological activities.
Scientific Research Applications
1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound is also explored for its potential use in industrial applications, such as in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[1-methyl-4-(4-methylpiperazin-1-YL)-1H-pyrazolo[3,4-D]pyrimidin-6-YL]piperazine involves its interaction with specific molecular targets, including enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Properties
Molecular Formula |
C22H30N8 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-1-methyl-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H30N8/c1-26-8-12-29(13-9-26)21-19-16-23-27(2)20(19)24-22(25-21)30-14-10-28(11-15-30)17-18-6-4-3-5-7-18/h3-7,16H,8-15,17H2,1-2H3 |
InChI Key |
BGSMHPCCOSDEAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC3=C2C=NN3C)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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